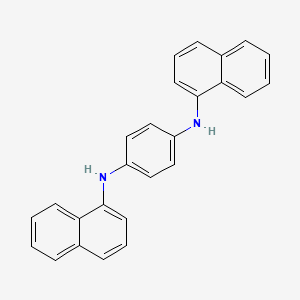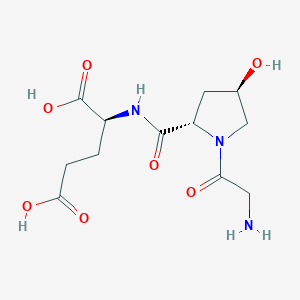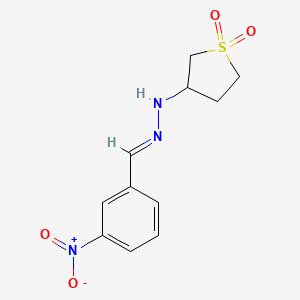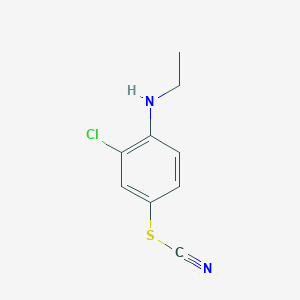
N,N'-di(naphthalen-1-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-di(naphthalen-1-yl)benzene-1,4-diamine: is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two naphthalen-1-yl groups attached to a benzene-1,4-diamine core. It is widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent hole-transporting capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-di(naphthalen-1-yl)benzene-1,4-diamine typically involves the condensation of naphthalen-1-ylamine with benzene-1,4-diamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like palladium acetate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of N,N’-di(naphthalen-1-yl)benzene-1,4-diamine involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common practices to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Substitution: Halogens, alkyl halides; reactions are conducted in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated naphthalen-1-yl derivatives.
Applications De Recherche Scientifique
N,N’-di(naphthalen-1-yl)benzene-1,4-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N,N’-di(naphthalen-1-yl)benzene-1,4-diamine exerts its effects is primarily through its ability to transport holes in optoelectronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs and other electronic devices. The naphthalen-1-yl groups facilitate the delocalization of electrons, enhancing the compound’s conductivity and stability .
Comparaison Avec Des Composés Similaires
- N,N’-di(naphthalen-1-yl)-N,N’-diphenylbenzidine
- N,N’-di(naphthalen-1-yl)-N,N’-bis(4-vinylphenyl)biphenyl-4,4’-diamine
- N,N’-di(naphthalen-1-yl)-N,N’-diphenyl-1,1’-biphenyl-4,4’-diamine
Uniqueness: N,N’-di(naphthalen-1-yl)benzene-1,4-diamine stands out due to its specific structural arrangement, which provides superior hole-transporting capabilities compared to other similar compounds. Its unique combination of naphthalen-1-yl and benzene-1,4-diamine groups results in enhanced thermal and morphological stability, making it a preferred choice in the fabrication of high-performance optoelectronic devices .
Propriétés
Numéro CAS |
10368-27-1 |
|---|---|
Formule moléculaire |
C26H20N2 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1-N,4-N-dinaphthalen-1-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H20N2/c1-3-11-23-19(7-1)9-5-13-25(23)27-21-15-17-22(18-16-21)28-26-14-6-10-20-8-2-4-12-24(20)26/h1-18,27-28H |
Clé InChI |
AOGDNNLIBAUIIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}ethan-1-ol](/img/structure/B14145689.png)
![Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145701.png)


![N-(4-ethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14145718.png)
![N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide](/img/structure/B14145719.png)





![Benzene, [(1-methylpentadecyl)oxy]-](/img/structure/B14145754.png)

![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14145759.png)
